molecular formula C21H17FO3S B2387575 1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone CAS No. 868256-21-7

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone

Cat. No.: B2387575
CAS No.: 868256-21-7
M. Wt: 368.42
InChI Key: YEKDJDHVNPATSX-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone is an organic compound that features a biphenyl core with a fluorophenyl sulfonyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[1,1’-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone: Similar structure but with a chlorine atom instead of fluorine.

    1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDJDHVNPATSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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